molecular formula C19H26N2O4S B12891696 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzene-1-sulfonamide CAS No. 61633-10-1

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzene-1-sulfonamide

Cat. No.: B12891696
CAS No.: 61633-10-1
M. Wt: 378.5 g/mol
InChI Key: IKSGBUXWJSBHOD-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide is a compound that belongs to the class of maleimides, which are known for their diverse biological activities and practical applications. This compound features an activated double bond and an imide group, making it highly reactive and suitable for various chemical reactions .

Preparation Methods

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonic acid, lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The biogenic imide group ensures high and diverse biological activities, including selective inhibition of proteins like cyclooxygenase and enzyme kinase . These interactions play a vital role in the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide include:

The uniqueness of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide lies in its specific structure, which imparts distinct biological activities and reactivity compared to other maleimide derivatives.

Properties

CAS No.

61633-10-1

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-N-nonylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-14,20H,2-8,15H2,1H3

InChI Key

IKSGBUXWJSBHOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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